molecular formula C12H22N2O3 B1437112 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide CAS No. 603111-75-7

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Cat. No. B1437112
M. Wt: 242.31 g/mol
InChI Key: KJQMSIKDNXUVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a compound with the molecular formula C12H22N2O3 . It is available from various suppliers for research use .


Molecular Structure Analysis

The molecular structure of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide can be represented by the InChI string: InChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17) . This indicates that the molecule contains a cyclohexyl group, a glycyl group, and a 2-hydroxyethyl group.


Physical And Chemical Properties Analysis

The molecular weight of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is 242.31 g/mol. The compound is dried by centrifugal evaporation from an aqueous solution .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide, while not directly mentioned, appears closely related to compounds studied for their chemical reactivity and utility in synthesizing heterocyclic systems. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been systematically reviewed for its preparation methods and chemical reactivity, highlighting its importance as an intermediate in synthesizing diverse and novel heterocyclic systems (Gouda et al., 2015) (Gouda et al., 2015).

Medicinal Chemistry

Although detailed information specifically on 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is scarce, related acetamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, substituted phenoxy acetamide derivatives with a cyclohexyl nucleus have been synthesized and assessed for anti-inflammatory, analgesic, and antipyretic activities, showing significant results compared to standard drugs (Rani et al., 2014).

Structural Analysis and Properties

The structural aspects of acetamide compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied. These compounds demonstrate interesting properties when treated with mineral acids, forming gels or crystalline solids. The crystal structures of such compounds, including their host–guest complexes, have been explored, revealing notable fluorescence emission characteristics (Karmakar et al., 2007).

Catalyst and Chemical Transformations

Acetamide derivatives have been utilized as catalysts or intermediates in various chemical transformations. For instance, zinc chloride catalyzed the three-component Ugi reaction involving cyclohexyl isocyanide, leading to high yields of N-cyclohexyl-2-(2-hydroxyphenylamino) amide products (Shaabani et al., 2012). Additionally, N-(2-Hydroxyphenyl)acetamide, a related compound, has been studied for its chemoselective monoacetylation in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

properties

IUPAC Name

2-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQMSIKDNXUVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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